

An In-depth Technical Guide to Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate*

Cat. No.: B1391412

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate, with the CAS number 1075-82-7, is a bifunctional organic molecule that serves as a versatile building block in organic synthesis.^{[1][2]} ^[3] Its structure, featuring both a primary alcohol and an ethyl ester attached to a cyclopentane ring, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, offering insights for its application in research and drug development.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate** dictates its chemical behavior and physical properties. The cyclopentane core provides a rigid scaffold, while the hydroxymethyl and ethyl carboxylate groups offer sites for a range of chemical modifications.

Key Physicochemical Data:

Property	Value	Source
Molecular Formula	C ₉ H ₁₆ O ₃	[1] [3]
Molecular Weight	172.22 g/mol	[1] [2] [3]
CAS Number	1075-82-7	[2] [3]
Appearance	Likely a liquid (based on similar structures)	
Boiling Point	Data not available	
Solubility	Expected to be soluble in common organic solvents	

Synthesis of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

The primary route for the synthesis of **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate** is the Fischer esterification of its corresponding carboxylic acid, 1-(hydroxymethyl)cyclopentanecarboxylic acid. This acid-catalyzed reaction with ethanol offers a direct and efficient method for its preparation.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocol: Fischer Esterification

This protocol is adapted from the well-established Fischer esterification procedure for similar compounds.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- 1-(hydroxymethyl)cyclopentanecarboxylic acid
- Absolute Ethanol (large excess)
- Concentrated Sulfuric Acid (catalytic amount)
- Sodium Bicarbonate (saturated solution)

- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Ethyl Acetate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask, add 1-(hydroxymethyl)cyclopentanecarboxylic acid and a large excess of absolute ethanol (e.g., 10-20 equivalents).
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess ethanol using a rotary evaporator.
- Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate**.

- The product can be further purified by vacuum distillation or column chromatography if necessary.

Causality Behind Experimental Choices:

- Excess Ethanol: The Fischer esterification is an equilibrium-limited reaction.[4][7] Using a large excess of ethanol shifts the equilibrium towards the formation of the ester, thereby increasing the yield.
- Acid Catalyst: The carbonyl carbon of the carboxylic acid is not sufficiently electrophilic to be attacked by the neutral alcohol. The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by ethanol.[4][6]
- Neutralization and Washing: The workup procedure is crucial to remove the acid catalyst and any unreacted carboxylic acid, ensuring the purity of the final product.

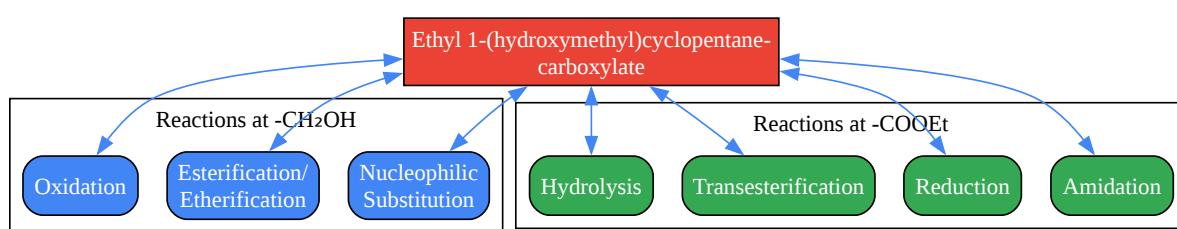
Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Fischer Esterification Workflow.

Chemical Reactivity and Synthetic Applications

The dual functionality of **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate** provides two key reactive centers: the hydroxyl group and the ester group. This allows for a range of selective transformations.


Reactions at the Hydroxyl Group

- Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents. For instance, pyridinium chlorochromate (PCC) would yield the corresponding aldehyde, while stronger oxidants like potassium permanganate would lead to the dicarboxylic acid monoester.
- Esterification/Etherification: The hydroxyl group can be readily acylated to form esters or alkylated to form ethers. These reactions are fundamental in protecting the alcohol functionality or for introducing further structural diversity.
- Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), which can then be displaced by a variety of nucleophiles to introduce new functional groups.

Reactions at the Ester Group

- Hydrolysis: The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the parent carboxylic acid, 1-(hydroxymethyl)cyclopentanecarboxylic acid.
- Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can lead to the corresponding ester of the new alcohol.
- Reduction: The ester can be reduced to the corresponding diol, 1,1-bis(hydroxymethyl)cyclopentane, using strong reducing agents like lithium aluminum hydride (LiAlH_4).
- Amidation: The ester can react with amines to form the corresponding amides.

Reactivity Overview Diagram

[Click to download full resolution via product page](#)

Caption: Reactivity of Functional Groups.

Spectroscopic Characterization

While specific, publicly available spectra for **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate** are limited, the expected spectral data can be predicted based on its structure and the known chemical shifts of similar compounds.

Predicted ^1H NMR Spectroscopy

- Ethyl group: A quartet around 4.1-4.2 ppm (O-CH₂) and a triplet around 1.2-1.3 ppm (CH₃).
- Hydroxymethyl group: A singlet or a doublet (if coupled to the hydroxyl proton) around 3.5-3.7 ppm (CH₂-OH). The hydroxyl proton itself would likely appear as a broad singlet.
- Cyclopentane ring protons: A series of multiplets in the range of 1.5-2.0 ppm.

Predicted ^{13}C NMR Spectroscopy

- Ester carbonyl: A peak in the region of 170-175 ppm.
- Ester O-CH₂: A peak around 60-62 ppm.
- Hydroxymethyl CH₂-OH: A peak around 65-70 ppm.
- Quaternary carbon: The carbon atom of the cyclopentane ring attached to both the ester and hydroxymethyl groups would appear around 50-55 ppm.
- Cyclopentane ring CH₂ groups: Peaks in the aliphatic region of 20-40 ppm.
- Ester CH₃: A peak around 14 ppm.

Predicted Infrared (IR) Spectroscopy

- O-H stretch: A broad and strong absorption band in the region of 3500-3200 cm^{-1} due to the hydroxyl group.^[9]

- C-H stretch: Absorptions in the 3000-2850 cm^{-1} region corresponding to the aliphatic C-H bonds.[9][10]
- C=O stretch: A strong, sharp absorption band around 1735-1750 cm^{-1} characteristic of the ester carbonyl group.[9]
- C-O stretch: Absorptions in the 1300-1000 cm^{-1} region for the C-O single bonds of the ester and the alcohol.[9]

Applications in Drug Development and Medicinal Chemistry

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate is primarily utilized as a synthetic intermediate in the preparation of more complex molecules.[1][2][3][11] Its bifunctional nature allows for the introduction of the substituted cyclopentane motif into larger scaffolds, a structural feature present in some biologically active compounds. The cyclopentane ring can serve as a rigid core to orient functional groups in a specific spatial arrangement, which is often crucial for binding to biological targets.

While specific examples of its direct use in marketed drugs are not readily available in the public domain, compounds with similar structural features are prevalent in medicinal chemistry. The hydroxymethyl group can participate in hydrogen bonding with protein residues, while the ester can be a stable linkage or a prodrug moiety that is hydrolyzed *in vivo* to release the active carboxylic acid.

Conclusion

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate is a valuable and versatile building block for organic synthesis. Its straightforward preparation via Fischer esterification and the orthogonal reactivity of its two functional groups make it an attractive starting material for the synthesis of a wide range of target molecules. For researchers and scientists in drug development, a thorough understanding of its chemical properties and reactivity is essential for its effective utilization in the design and synthesis of novel therapeutic agents.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate, 97%, Thermo Scientific Chemicals 1 g | [Buy Online](#) | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 3. Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1391412#ethyl-1-hydroxymethyl-cyclopentanecarboxylate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com